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Compound of Interest

Compound Name: 1,2-Dichloropropane

Cat. No.: B7799083 Get Quote

Spectral Analysis of 1,2-Dichloropropane: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 1,2-
Dichloropropane (CH₃CHClCH₂Cl), a significant chemical intermediate. The following sections

detail its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and

¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document includes

comprehensive data tables, detailed experimental protocols, and visualizations to facilitate a

thorough understanding of its molecular structure and behavior under various analytical

conditions.

Data Presentation
The spectral data for 1,2-Dichloropropane is summarized in the tables below for easy

reference and comparison.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1,2-Dichloropropane is complex due to the presence of a chiral

center, which renders the two methylene protons on C1 diastereotopic and thus chemically

non-equivalent.
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Solvent
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

CDCl₃ ~1.60 Doublet ~6.4 -CH₃ (3H)

~3.52
Doublet of

Doublets

Jgem = ~11.0,

Jvic = ~7.9
-CH₂Cl (1H)

~3.78
Doublet of

Doublets

Jgem = ~11.0,

Jvic = ~4.9
-CH₂Cl (1H)

~4.10 Multiplet - -CHCl- (1H)

DMSO-d₆ 1.611 Doublet 6.4 -CH₃ (3H)

3.592
Doublet of

Doublets

Jgem = -11.0,

Jvic = 7.9
-CH₂Cl (1H)

3.743
Doublet of

Doublets

Jgem = -11.0,

Jvic = 4.9
-CH₂Cl (1H)

4.139 Multiplet - -CHCl- (1H)

Note: Chemical shifts and coupling constants can vary slightly depending on the specific

spectrometer and experimental conditions.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1,2-Dichloropropane shows three distinct

signals, corresponding to the three non-equivalent carbon atoms in the molecule.

Solvent Chemical Shift (δ) ppm Assignment

CDCl₃ ~22.5 -CH₃

~52.0 -CH₂Cl

~58.0 -CHCl-

Infrared (IR) Spectroscopy Data
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The IR spectrum of 1,2-Dichloropropane exhibits characteristic absorption bands for an alkyl

halide.

Wavenumber (cm⁻¹) Intensity Assignment

2980-2920 Strong C-H stretch (alkane)

1450-1430 Medium
C-H bend (methylene and

methyl)

1380-1370 Medium C-H bend (methyl)

1300-1150 Medium -CH₂Cl wag

850-550 Strong C-Cl stretch

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 1,2-Dichloropropane shows a characteristic

fragmentation pattern, including isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl).

The molecular weight of 1,2-Dichloropropane is 112.99 g/mol .[1]
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m/z Relative Intensity (%) Proposed Fragment Ion

27 High [C₂H₃]⁺

39 Moderate [C₃H₃]⁺

41 High [C₃H₅]⁺

62 High [C₃H₆Cl]⁺ (with ³⁵Cl)

63 Very High (Base Peak)
[C₃H₇Cl]⁺ (with ³⁵Cl) /

[C₂H₃Cl]⁺•

64 Moderate [C₃H₆Cl]⁺ (with ³⁷Cl)

65 Moderate
[C₃H₇Cl]⁺ (with ³⁷Cl) /

[C₂H₃Cl]⁺•

76 Low [C₃H₅Cl]⁺• (with ³⁵Cl)

78 Low [C₃H₅Cl]⁺• (with ³⁷Cl)

112 Low [C₃H₆Cl₂]⁺• (M⁺, with two ³⁵Cl)

114 Low
[C₃H₆Cl₂]⁺• (M+2, with one

³⁵Cl and one ³⁷Cl)

116 Very Low
[C₃H₆Cl₂]⁺• (M+4, with two

³⁷Cl)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,2-Dichloropropane.

Materials:

1,2-Dichloropropane sample

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
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5 mm NMR tubes

Pasteur pipette

Glass wool

Vortex mixer

Procedure:

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 1,2-Dichloropropane in approximately 0.6-0.7 mL of the

chosen deuterated solvent in a small vial.

For ¹³C NMR, a more concentrated solution is preferable; dissolve 50-100 mg of the

sample in 0.6-0.7 mL of the solvent.

Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the prepared solution

through the pipette directly into a clean, dry 5 mm NMR tube to remove any particulate

matter.

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous

solution.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

Place the sample into the NMR magnet.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard acquisition

parameters. For ¹³C, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain a neat IR spectrum of liquid 1,2-Dichloropropane.

Materials:

1,2-Dichloropropane sample

FTIR spectrometer

Two NaCl or KBr salt plates

Pasteur pipette

Acetone (for cleaning)

Kimwipes

Procedure:

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, rinse them with a

small amount of acetone and gently wipe them with a Kimwipe. Handle the plates by their

edges to avoid transferring moisture and oils.

Sample Application: Place one drop of 1,2-Dichloropropane onto the center of one salt

plate using a Pasteur pipette.

Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to

spread into a thin, uniform film between the plates.

Spectrum Acquisition:

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum with an empty sample compartment.
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Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background.

Cleaning: After analysis, disassemble the plates, rinse them thoroughly with acetone, and

dry them with a Kimwipe. Store the plates in a desiccator.

Mass Spectrometry (Electron Ionization)
Objective: To obtain the electron ionization (EI) mass spectrum of 1,2-Dichloropropane.

Materials:

1,2-Dichloropropane sample

Gas chromatograph-mass spectrometer (GC-MS) with an EI source

Microsyringe

Procedure:

Sample Introduction:

For a volatile liquid like 1,2-Dichloropropane, direct injection into the ion source via a

heated probe or, more commonly, introduction through a gas chromatograph is employed.

If using GC-MS, inject a small volume (e.g., 1 µL) of a dilute solution of 1,2-
Dichloropropane in a volatile solvent (e.g., dichloromethane) into the GC injection port.

Ionization:

The sample molecules are vaporized and enter the ion source, which is under high

vacuum.

In the ion source, the gaseous molecules are bombarded by a beam of high-energy

electrons (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a molecular ion (M⁺•).
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Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, positively charged ions and neutral radicals.

Mass Analysis: The positively charged ions are accelerated out of the ion source and into the

mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating the

mass spectrum.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key structural and logical

relationships for the spectral analysis of 1,2-Dichloropropane.

Molecular Structure of 1,2-Dichloropropane

C1 Ha

Hb

Cl

C2

Hc

Cl

C3
Hd

Hd

HdProton Environments:
Ha & Hb: Diastereotopic

Hc: Methine
Hd: Methyl

Click to download full resolution via product page

Caption: Molecular structure of 1,2-Dichloropropane with non-equivalent protons.
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[CH3CHClCH2Cl]⁺•
m/z = 112, 114, 116

[CH2Cl]⁺
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- •CHClCH3
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- •Cl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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